molecular formula C16H14ClN5O2S2 B2555453 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 897621-46-4

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2555453
CAS No.: 897621-46-4
M. Wt: 407.89
InChI Key: VSVXNGFPVUYNEL-UHFFFAOYSA-N
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Description

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 897621-46-4) is a structurally complex thiazole-based acetamide derivative of significant interest in scientific research . Its core architecture comprises two thiazole rings: one is substituted with a 3-chlorophenylurea moiety, and the other is a 4-methylthiazol-2-yl group, linked via an acetamide bridge . This unique molecular framework makes it a valuable building block in medicinal chemistry and organic synthesis. Researchers are investigating this compound for its potential biological activities, which may include roles as an enzyme inhibitor or receptor ligand, with applications explored in areas such as anti-inflammatory and anticancer research . The mechanism of action is thought to involve interaction with specific biological targets, potentially modulating activity by binding to active sites or allosteric sites . The synthesis typically involves multi-step routes, including the formation of the thiazole ring via methods like Hantzsch thiazole synthesis, followed by the introduction of the urea moiety . This product is intended for research applications in chemistry, biology, and drug discovery and is strictly for non-human, in vitro research use only. It is not approved for use as a drug, nor for human or veterinary therapeutic applications .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S2/c1-9-7-25-15(18-9)21-13(23)6-12-8-26-16(20-12)22-14(24)19-11-4-2-3-10(17)5-11/h2-5,7-8H,6H2,1H3,(H,18,21,23)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXNGFPVUYNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate or by using a phosgene-based method.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl derivative reacts with the thiazole-urea intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylthiazol-2-yl group, shared with compound 107b, is associated with improved antimicrobial activity compared to unsubstituted thiazoles (e.g., ).
  • Chlorophenyl substitutions (as in 107k and the target compound) are linked to broad-spectrum bioactivity, possibly due to increased hydrophobicity and halogen-mediated interactions .

Key Observations :

  • The target compound likely employs carbodiimide-mediated coupling (e.g., EDCl) for acetamide bond formation, similar to compound 107k and dichlorophenyl derivatives .
  • ZnCl₂-catalyzed cyclization () or AlCl₃-assisted amidation () are alternative methods for thiazole ring formation in related structures.

Table 3: Antimicrobial Activity of Selected Analogs

Compound Bacterial MIC (μg/mL) Fungal MIC (μg/mL) Notable Strains Source
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 12.5–6.25 (S. aureus, E. coli) 25–12.5 (A. flavus, T. mentagrophytes) Broad-spectrum antibacterial
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 25–12.5 (P. aeruginosa) 12.5–6.25 (A. fumigatus) Selective antifungal efficacy
2-(3,4-Dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e) 25–12.5 (K. pneumoniae) 6.25–3.12 (P. marneffei) Potent antifungal activity

Key Observations :

  • The 4-methylthiazol-2-yl group in 107b and 107e correlates with lower MIC values against both bacterial and fungal strains compared to non-methylated analogs .
  • Chlorophenyl substitution (as in 107k) enhances antifungal specificity, suggesting the target compound’s 3-chlorophenylurea group may similarly target fungal enzymes .
  • Ureido groups (absent in the evidence’s analogs) are known urease inhibitors (), implying the target compound could have dual antimicrobial and enzyme-inhibitory roles.

Physicochemical Properties

Table 4: Physicochemical Data for Comparable Compounds

Compound Melting Point (°C) Solubility Profile Spectral Confirmation Source
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 216–218 Soluble in methanol/acetone ¹H/¹³C NMR, MS
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) Not reported Ethanol-soluble IR, NMR
N-(4-Phenyl-2-thiazolyl)acetamide Not reported Dioxane-soluble NMR

Key Observations :

  • Methanol/acetone mixtures are common recrystallization solvents for thiazole-acetamides, suggesting similar purification methods for the target compound .
  • Methyl and chlorophenyl substituents likely increase melting points and reduce aqueous solubility, as seen in dichlorophenyl derivatives .

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